1'-Acetonaphthone

Catalog No.
S587519
CAS No.
941-98-0
M.F
C12H10O
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1'-Acetonaphthone

CAS Number

941-98-0

Product Name

1'-Acetonaphthone

IUPAC Name

1-naphthalen-1-ylethanone

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3

InChI Key

QQLIGMASAVJVON-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC2=CC=CC=C21

Synonyms

1’-Acetonaphthone; 1-(1-Naphthalenyl)ethanone; 1-(1-Naphthyl)ethanone; 1-(Naphthalen-4-yl)ethanone; 1-Acetonaphthalene; 1-Acetonaphthone; 1-Naphthyl Methyl Ketone; Methyl 1-Naphthyl Ketone; Methyl α-Naphthyl Ketone; NSC 7659; α-Acetonaphthone; α-Acet

Canonical SMILES

CC(=O)C1=CC=CC2=CC=CC=C21

One notable application of 1'-acetonaphthone involves its use as a precursor in the synthesis of more complex molecules, including:

  • Heterocyclic compounds

    These are organic compounds containing atoms other than carbon in their rings. Studies have explored the use of 1'-acetonaphthone in the synthesis of various heterocyclic compounds, such as quinolines and pyridines, which possess diverse biological activities [].

  • Functionalized naphthalenes

    1'-Acetonaphthone can be a starting material for the introduction of various functional groups onto the naphthalene ring. This allows researchers to create new naphthalene derivatives with tailored properties for specific applications [].

'-Acetonaphthone in Material Science

Beyond its role in organic synthesis, 1'-acetonaphthone has also shown potential applications in material science research:

  • Liquid crystals

    Studies have investigated the use of 1'-acetonaphthone derivatives in the development of new liquid crystal materials. These materials exhibit unique properties that make them valuable for various applications, such as displays and optical devices [].

  • Polymers

    Researchers have explored the incorporation of 1'-acetonaphthone moieties into polymer structures. This modification can potentially influence the properties of the resulting polymers, such as their thermal stability and mechanical strength [].

Origin

1-Acetonaphthone can be synthesized in a laboratory or obtained commercially. It is not typically found naturally.

Significance

1-Acetonaphthone is primarily used as an intermediate in the synthesis of various pharmaceutical and agrochemical products []. Its derivatives have been explored for their potential as anti-tubercular agents [].


Molecular Structure Analysis

1-Acetonaphthone consists of a naphthalene ring system (two fused benzene rings) with a methyl ketone (acetyl) group attached to the first carbon (C1) of the naphthalene ring. This structure gives it some interesting properties:

  • Aromatic character: The naphthalene ring system grants aromatic character, making the molecule stable and resistant to many reactions.
  • Polarity: The presence of the carbonyl group (C=O) in the ketone introduces a polar character to the molecule. This allows it to participate in hydrogen bonding and be soluble in some polar solvents.

Chemical Reactions Analysis

Synthesis

Several methods exist for synthesizing 1-Acetonaphthone. A common approach involves the Friedel-Crafts acylation reaction between naphthalene and acetic anhydride using a Lewis acid catalyst like aluminum chloride (AlCl₃) [].

Balanced Chemical Equation:

C₁₀H₈ + (CH₃CO)₂O -> C₁₂H₁₀O + CH₃COOH (Naphthalene + Acetic anhydride -> 1-Acetonaphthone + Acetic acid)

Other Reactions

1-Acetonaphthone can undergo various reactions due to the presence of the ketone group. These include:

  • Aldol condensation: Condensation with another aldehyde or ketone to form a β-hydroxy ketone.
  • Reduction: Reduction of the carbonyl group to form a secondary alcohol.
  • Oxidation: Oxidation of the methyl group to a carboxylic acid.

The specific reactions and their conditions depend on the desired product and the chosen reagents.


Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₂H₁₀O []
  • Molecular Weight: 170.2 g/mol []
  • Melting Point: 9-11 °C []
  • Boiling Point: 302 °C []
  • Density: 1.1 g/mL (approx.) []
  • Solubility: Soluble in organic solvents like ethanol, insoluble in water []
  • Flash Point: 113 °C []

Mechanism of Action (Not Applicable)

1-Acetonaphthone does not have a known biological function and hence no mechanism of action in living systems. Its primary use is as a chemical intermediate.

  • Flammability: 1-Acetonaphthone is flammable with a flash point of 113 °C [].
  • Toxicity: Data on the specific toxicity of 1-Acetonaphthone is limited. However, as a ketone, it may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.
  • Precautions: Standard laboratory safety practices should be followed when handling 1-Acetonaphthone. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with the compound.
Typical of ketones, including:

  • Nucleophilic Addition: It can react with nucleophiles, such as Grignard reagents, to form alcohols.
  • Oxidation: Under strong oxidizing conditions, it can be converted into carboxylic acids.
  • Reduction: It can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride .

Research indicates that 1'-acetonaphthone exhibits various biological activities:

  • Antimicrobial Properties: Some studies suggest it has potential antimicrobial effects against certain bacteria and fungi.
  • Sensitization Potential: It may cause allergic skin reactions in sensitive individuals, indicating its relevance in toxicological studies .
  • Photochemical Activity: The compound has been studied for its role in photo

1'-Acetonaphthone can be synthesized through several methods, with the most common being:

  • Friedel-Crafts Acylation: This method involves the reaction of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
text
Naphthalene + Acetyl Chloride → 1'-Acetonaphthone + HCl
  • Alternative Methods: Other synthetic routes may involve the use of different acylating agents or catalysts, but Friedel-Crafts remains the most prevalent method due to its efficiency and yield .

1'-Acetonaphthone finds utility in various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of dyes, fragrances, and pharmaceuticals.
  • Research: Used in studies involving photochemistry and electron transfer mechanisms.
  • Laboratory Reagent: Employed in organic synthesis for creating more complex molecules .

Studies have investigated the interaction of 1'-acetonaphthone with other compounds, particularly focusing on:

  • Photoinduced Electron Transfer: Research has shown that it can participate in electron transfer reactions when combined with compounds like diphenylamine under specific conditions .
  • Solvent Effects: The behavior of 1'-acetonaphthone in different solvent environments has been examined to understand its reactivity and stability.

Several compounds share structural similarities with 1'-acetonaphthone. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-AcetylnaphthaleneC₁₂H₁₀ODirectly related; often used interchangeably.
α-AcetonaphthoneC₁₂H₁₀OIsomeric form; slightly different properties.
1-Naphthyl methyl ketoneC₁₂H₁₀OSimilar structure but differs in substituents.
2-AcetylnaphthaleneC₁₂H₁₀OAnother positional isomer with distinct reactivity.

Uniqueness of 1'-Acetonaphthone

What sets 1'-acetonaphthone apart from its analogs is its specific reactivity profile and applications in organic synthesis and research contexts. Its ability to participate effectively in electron transfer reactions distinguishes it from other naphthalene derivatives.

XLogP3

2.9

Boiling Point

297.0 °C

Appearance

Powder

Melting Point

34.0 °C

UNII

U44R403XVS

GHS Hazard Statements

Aggregated GHS information provided by 331 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (20.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (73.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (12.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (85.2%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.92e-04 mmHg

Pictograms

Irritant

Irritant

Other CAS

941-98-0

Wikipedia

1-acetonaphthone

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Ethanone, 1-(1-naphthalenyl)-: ACTIVE

Dates

Modify: 2023-08-15

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